

Technical Support Center: Assessing YM-230888 Cross-Reactivity with Other Receptors

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Compound of Interest		
Compound Name:	YM-230888	
Cat. No.:	B15620582	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cross-reactivity of the selective metabotropic glutamate receptor 1 (mGluR1) antagonist, **YM-230888**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of YM-230888?

A1: The primary target of **YM-230888** is the metabotropic glutamate receptor 1 (mGluR1). It acts as a potent and selective non-competitive antagonist at this receptor.

Q2: What is the reported potency of YM-230888 for mGluR1?

A2: **YM-230888** exhibits high potency for mGluR1, with a reported Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) of approximately 13 nM.

Q3: Has the selectivity of YM-230888 against other mGluRs been evaluated?

A3: Yes, studies have shown that **YM-230888** is selective for mGluR1 over other mGluR subtypes (mGluR2-mGluR7) and ionotropic glutamate receptors. However, detailed quantitative binding data across all subtypes in a single panel is not readily available in the public domain.

Q4: Why is assessing cross-reactivity important?







A4: Assessing the cross-reactivity, or off-target binding, of a compound like **YM-230888** is crucial to understand its specificity and potential for side effects. Off-target interactions can lead to unexpected pharmacological effects, which can be either beneficial or detrimental. A thorough cross-reactivity profile is a critical component of preclinical safety and efficacy evaluation.

Q5: What are the common methods to assess receptor cross-reactivity?

A5: The most common methods include radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from a panel of receptors is measured. Functional assays, such as inositol phosphate accumulation assays for Gq-coupled receptors, are also used to determine if binding to an off-target receptor results in a functional consequence.

Data Presentation: Selectivity Profile of a Representative mGluR1 Antagonist

While a comprehensive public dataset for **YM-230888** is limited, the following table presents the selectivity profile of another potent and selective mGluR1 antagonist, JNJ16259685, which serves as a representative example of the high selectivity achievable for this class of compounds.



Receptor Target	Ki (nM)	IC50 (nM)	Selectivity vs. mGluR1 (based on Ki)	Reference
mGluR1	0.34	1.21 (human)	-	[1]
mGluR5	>136	>400-fold	[2]	_
mGluR2	>10,000	>29,000-fold	[2]	_
mGluR3	>10,000	>29,000-fold	[2]	_
mGluR4	>10,000	>29,000-fold	[2]	_
mGluR6	>10,000	>29,000-fold	[2]	_
AMPA Receptor	>10,000	>29,000-fold	[2]	_
NMDA Receptor	>10,000	>29,000-fold	[2]	_

Note: Data for JNJ16259685 is presented to illustrate a typical selectivity profile for a highly selective mGluR1 antagonist.

Experimental Protocols

This protocol outlines a general procedure to assess the binding of **YM-230888** to a panel of receptors using a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of **YM-230888** for various receptors by measuring its ability to displace a specific high-affinity radioligand.

Materials:

- Cell membranes prepared from cells expressing the target receptors.
- A suitable radioligand for each target receptor (e.g., [3H]-labeled antagonist).
- YM-230888 stock solution (in DMSO).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).



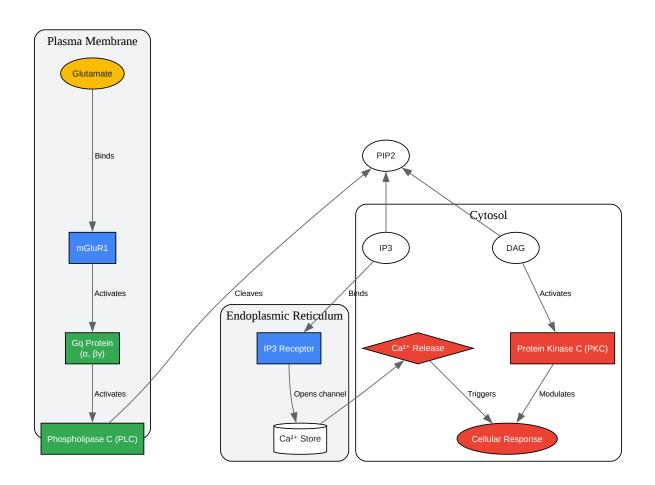
- Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
- 96-well microplates.
- Glass fiber filter mats.
- Scintillation cocktail.
- Microplate scintillation counter.
- · Plate shaker.
- · Cell harvester.

Workflow Diagram:









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References

- 1. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ 16259685 | Glutamate (Metabotropic) Group I Receptors | Tocris Bioscience [tocris.com]
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